4-ethoxyquinoline-2-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

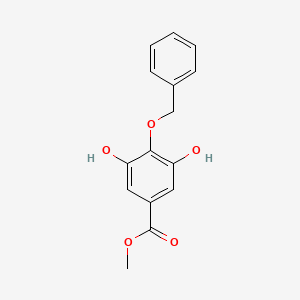

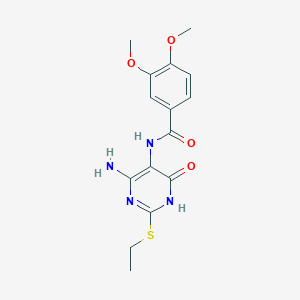

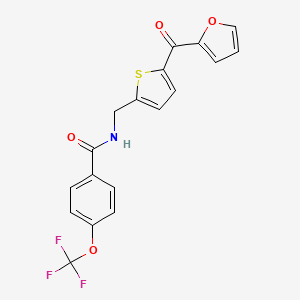

4-Ethoxyquinoline-2-carboxylic Acid is a chemical compound with the molecular formula C12H11NO3 . It is used in various chemical reactions and has potential applications in the field of synthetic organic chemistry .

Molecular Structure Analysis

The molecular structure of 4-ethoxyquinoline-2-carboxylic Acid can be analyzed using spectro-analytical data . Molecular dynamics simulations can also be used to visualize the action of Protein–Ligand complexes at the target’s binding site region under physiological conditions .Chemical Reactions Analysis

4-Ethoxyquinoline-2-carboxylic Acid can participate in various chemical reactions. For instance, it can undergo decarboxylative transformations, where the carboxylic acid group is catalytically replaced without trace by extrusion of CO2 .Physical And Chemical Properties Analysis

Carboxylic acids, including 4-ethoxyquinoline-2-carboxylic Acid, have unique physical and chemical properties. They are safe to store and handle, and are broadly accessible with great structural diversity . Their solubility decreases as the carbon chain length increases .Scientific Research Applications

Apoptosis and Cytotoxicity Studies

4-ethoxyquinoline-2-carboxylic acid derivatives have been studied for their cytotoxic effects. For instance, ethoxyquin salts like ethoxyquin ascorbate and ethoxyquin hexanoate were examined for their impact on the viability of human cultured lymphocytes and apoptotic DNA fragmentation (Blaszczyk & Skolimowski, 2007).

Synthesis of Quinoline Derivatives

Research has explored the synthesis of various quinoline derivatives, including those involving 4-ethoxyquinoline-2-carboxylic acid. For example, studies have focused on the synthesis of ethyl esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, demonstrating the versatile applications of quinoline derivatives in chemistry (Ukrainets, Sidorenko, Gorokhova, & Slobodzyan, 2006).

Antiallergy Agents

The compound has been involved in the development of novel antiallergy agents. Research into 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives indicates that these compounds, related to 4-ethoxyquinoline-2-carboxylic acid, have potential as antiallergy medications (Althuis, Kadin, Czuba, Moore, & Hess, 1980).

Antibacterial Activities

4-ethoxyquinoline-2-carboxylic acid derivatives have also been investigated for their antibacterial properties. For instance, studies on quinoline-2-carboxylic acids derived from Ephedra species have highlighted the antimicrobial potential of these compounds (Starratt & Caveney, 1996).

Antioxidant Research

Ethoxyquin, a derivative of 4-ethoxyquinoline-2-carboxylic acid, is widely used as an antioxidant in animal feed. Studies have been conducted to assess its safety and potential harmful effects, highlighting the importance of this compound in food science (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Future Directions

Mechanism of Action

Target of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities and are often used in drug discovery .

Mode of Action

Quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The interaction of these compounds with their targets often results in significant inhibition of the enzyme activity .

Biochemical Pathways

Quinoline derivatives have been associated with the inhibition of alkaline phosphatases, which play crucial roles in various biochemical pathways .

Result of Action

Quinoline derivatives have shown remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-tnap), tissue-specific human intestinal alkaline phosphatase (h-iap), and human placental alkaline phosphatase (h-plap) .

properties

IUPAC Name |

4-ethoxyquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-11-7-10(12(14)15)13-9-6-4-3-5-8(9)11/h3-7H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNURCOPSSYKOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxyquinoline-2-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414944.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((2-methylphenyl)methyl)amino)formamide](/img/structure/B2414949.png)

![4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2414951.png)

![1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2414953.png)

![Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2414956.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-3-ylpropanoic acid](/img/structure/B2414957.png)